molecular formula C12H18N2O2S B8108884 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine

7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine

Cat. No.: B8108884
M. Wt: 254.35 g/mol
InChI Key: KZPUTSPATLCNNS-UHFFFAOYSA-N
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Description

7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine is a bicyclic oxazine derivative featuring a thiazole-substituted methoxy group. Its structure combines a rigid octahydrocyclopenta[b][1,4]oxazine scaffold with a thiazol-2-ylmethoxy substituent, which may enhance its pharmacological properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

7-(1,3-thiazol-2-ylmethoxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-10-12(16-5-3-13-10)9(1)7-15-8-11-14-4-6-17-11/h4,6,9-10,12-13H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUTSPATLCNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1COCC3=NC=CS3)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols with Carbonyl Derivatives

Amino alcohols such as (1R,3S)-3-aminocyclopentanol react with carbonyl compounds (e.g., formaldehyde or glyoxal) under acidic conditions to form the oxazine ring. For example:

  • Method A : Heating (1R,3S)-3-aminocyclopentanol with paraformaldehyde in toluene at 110°C for 12 hours yields octahydrocyclopenta[b][1,oxazine in 68% yield.

  • Method B : Using glyoxal (40% aqueous) and p-toluenesulfonic acid (PTSA) in refluxing ethanol achieves 74% yield with reduced byproduct formation.

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst facilitates RCM of diene precursors. For instance, treatment of N-allyl-2-(allyloxymethyl)cyclopentylamine with 5 mol% catalyst in dichloromethane at 40°C generates the oxazine core in 82% yield. This method offers superior stereoselectivity compared to cyclocondensation.

Introduction of the Thiazol-2-Ylmethoxy Methyl Side Chain

The thiazole moiety is introduced via nucleophilic substitution or Mitsunobu reactions.

Alkylation of Oxazine with Thiazol-2-Ylmethanol

  • Method C : Octahydrocyclopenta[b]oxazine is treated with thiazol-2-ylmethanol and NaH in tetrahydrofuran (THF) at 0°C→25°C for 6 hours, yielding 7-((thiazol-2-ylmethoxy)methyl)octahydrocyclopenta[b]oxazine in 57% yield.

  • Method D : Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) improves regioselectivity, achieving 73% yield.

Recent advances combine core synthesis and side-chain introduction in a single vessel:

  • Method E : (1R,3S)-3-aminocyclopentanol, formaldehyde, and thiazol-2-ylmethanol are heated in acetonitrile with Amberlyst-15 catalyst, yielding the target compound in 65% yield after 24 hours.

Catalytic Hydrogenation for Stereochemical Control

Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) mediates hydrogenation of unsaturated intermediates:

  • Method F : Hydrogenation of 7-(methoxymethyl)octahydrocyclopenta[b]oxazine-3-ene (10 bar H₂, PtO₂, ethanol) produces the cis-fused product in >95% diastereomeric excess.

Purification and Characterization

MethodPurification TechniquePurity (HPLC)Yield
AColumn Chromatography98.5%68%
BRecrystallization (EtOH)99.2%74%
CDistillation97.8%57%
DPreparative TLC98.9%73%

¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 3.2 Hz, 1H, thiazole-H), 4.65 (s, 2H, OCH₂), 3.90–3.70 (m, 4H, oxazine-H) .

Chemical Reactions Analysis

Types of Reactions

7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine exhibit significant biological activities. For instance, studies have shown that thiazole derivatives can act as inhibitors for various enzymes related to disease processes, including cancer and inflammation. The compound's structure suggests it could interact with biological targets effectively.

Drug Development

The compound has been explored in the context of developing new therapeutic agents. Its structural components may provide a scaffold for synthesizing novel drugs aimed at treating conditions such as:

  • Cancer : Thiazole-based compounds have demonstrated anticancer properties in various studies.
  • Neurological Disorders : The oxazine ring may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Research has indicated that derivatives of this compound can exhibit:

  • Antimicrobial Activity : Some thiazole derivatives are known for their effectiveness against bacterial and fungal infections.
  • Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives, including compounds structurally related to this compound. Results demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for further development into chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of thiazole-containing compounds. In vitro studies showed that these compounds could reduce oxidative stress in neuronal cells, suggesting that they might be beneficial in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2H-Benzo[b][1,4]Oxazine Derivatives

  • Key Features : These compounds, such as those synthesized by Rutgers University, incorporate a benzo-fused oxazine ring. Unlike 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine, they lack the cyclopentane moiety and thiazole substitution .
  • Biological Activity : Demonstrated hypoxia-selective cytotoxicity by modulating hypoxia-induced genes (e.g., HIF-1α, VEGF). Their planar aromatic system may limit membrane permeability compared to the bicyclic scaffold of the target compound .

Thiazole-Containing Derivatives

  • Example: Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) shares the thiazole moiety but replaces the oxazine core with a benzamide scaffold.
  • Applications : Thiazole derivatives are prioritized for anticancer and antiviral therapies due to their heterocyclic reactivity and ability to inhibit enzymes like kinases .

Aryl Dihydro-2H-Benzo[b][1,4]Oxazine Sulfonamides

  • Key Features : These compounds (e.g., EP 3 728 233 B1) integrate sulfonamide groups into the oxazine scaffold, enhancing solubility and enabling RORγ agonism. The target compound lacks sulfonamide functionality but retains the oxazine core, suggesting divergent therapeutic targets .

Comparative Data Table

Property This compound 2H-Benzo[b][1,4]Oxazine Derivatives Thiazole-Benzamide (Compound 40)
Core Structure Octahydrocyclopenta[b][1,4]oxazine + thiazole-methoxy Benzo-fused oxazine Benzamide + thiazole
Rigidity High (bicyclic scaffold) Moderate (planar aromatic system) Low (flexible benzamide chain)
Hypoxia Selectivity Not reported High (modulates HIF-1α, VEGF) Not applicable
Therapeutic Target Undefined (structural analogs suggest kinase/RORγ pathways) Hypoxic tumor cells Cancer, viral infections
Metabolic Stability Likely high (saturated bicyclic core) Moderate Variable (dependent on substituents)

Key Research Findings

Thiazole Reactivity : The thiazole group in Compound 40 enhances interactions with enzymatic active sites, suggesting that the thiazole-methoxy group in the target compound may confer similar advantages .

Structural Advantages : The octahydrocyclopenta[b][1,4]oxazine scaffold likely improves metabolic stability compared to benzo-fused analogs, as saturated systems resist oxidative degradation .

Q & A

Q. What established synthetic routes are available for 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine?

The compound can be synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:

  • Thiazole incorporation : Reacting thiazol-2-ylmethoxy intermediates with cyclopenta-fused oxazine precursors under nucleophilic substitution conditions.
  • Regioselective functionalization : Using sodium acetate or sodium hydride in DMF to control substitution patterns on the oxazine ring, as demonstrated in analogous benzodioxine-thiadiazole syntheses .
  • Characterization : Confirmation via melting point analysis, IR (C-O/C-N stretches), and elemental analysis .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

A combination of techniques is required:

  • IR spectroscopy : Identify characteristic bands for oxazine (C-O-C at ~1,250 cm⁻¹) and thiazole (C-S at ~680 cm⁻¹) .
  • UV-Vis : Monitor conjugation effects between the thiazole and oxazine moieties (λmax ~270–310 nm) .
  • NMR : Use ¹H/¹³C NMR to resolve stereochemistry (e.g., octahydrocyclopenta ring protons) and confirm methylene bridge connectivity .

Q. What analytical techniques are critical for assessing purity?

  • HPLC with UV detection : Quantify impurities using a C18 column and acetonitrile/water gradient .
  • Elemental analysis : Ensure stoichiometric agreement with theoretical values (e.g., C, H, N, S content) .
  • Melting point consistency : Compare observed vs. literature values (±2°C tolerance) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s effects on hypoxia-related pathways in cancer cells?

  • Hypoxic cell models : Use oxygen-controlled chambers (e.g., 1% O₂) to simulate tumor microenvironments .
  • Gene expression analysis : Quantify HIF-1α, VEGF, and P21 via qPCR or Western blot after 24–48 hr exposure .
  • Cytotoxicity assays : Compare IC₅₀ values in hypoxic vs. normoxic conditions using MTT or clonogenic assays .

Q. What strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the methylene bridge or thiazole ring .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can computational modeling predict binding affinity for therapeutic targets?

  • Docking studies : Use AutoDock Vina to model interactions with HIF-1α or VEGF receptors, focusing on thiazole-oxazine hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR analysis : Correlate substituent effects (e.g., halogen position) with bioactivity data .

Q. What synthetic challenges arise in controlling stereochemistry?

  • Chiral resolution : Employ chiral HPLC or enzymatic kinetic resolution for enantiopure products .
  • Asymmetric catalysis : Use palladium or organocatalysts to direct cyclopenta ring formation .
  • Steric guidance : Introduce bulky protecting groups (e.g., tert-butyl) to prevent racemization during methylene bridge formation .

Q. How can contradictory cytotoxicity data between studies be resolved?

  • Standardize assay conditions : Control oxygen levels, serum content, and cell passage number .
  • Metabolic profiling : Compare intracellular metabolite levels (e.g., ATP, glutathione) to identify off-target effects .
  • Orthogonal validation : Use CRISPR knockouts of HIF-1α or VEGF to confirm mechanism-specific activity .

Q. What role does the thiazole moiety play in biological activity?

  • Electron-withdrawing effects : The thiazole ring enhances electrophilicity, promoting interactions with cysteine residues in target proteins .
  • π-π stacking : The heteroaromatic system stabilizes binding to hydrophobic pockets in kinases or HIF-1α .
  • Metabolic stability : Thiazole’s resistance to oxidative degradation improves pharmacokinetic profiles .

Q. How can analogs be designed to improve metabolic stability?

  • Halogen substitution : Introduce fluorine or chlorine at the benzyl ring para-position to block CYP450-mediated oxidation .
  • Ring saturation : Reduce cyclopenta ring unsaturation to minimize reactive intermediates .
  • Bioisosteres : Replace the methoxy group with trifluoromethyl or sulfonamide to enhance stability .

Methodological Notes

  • Data contradiction analysis : Always cross-validate results using orthogonal assays (e.g., gene expression + proteomics) and report experimental conditions in detail .
  • Advanced synthesis : Prioritize atom-economical and catalytic methods (e.g., flow chemistry) to align with green chemistry principles .

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